2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, trisodium salt
Description
The compound 2,7-naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, trisodium salt is a structurally complex azo dye characterized by:
- A naphthalenedisulfonic acid backbone (2,7-sulfonation) providing high water solubility.
- A 1,3,5-triazine ring substituted with a chloro group and methylphenylamino moiety at positions 4 and 6, respectively.
- An azo group (-N=N-) linked to a 4-methoxy-2-sulfophenyl substituent.
- Hydroxy and amino groups at positions 4 and 5, enhancing chelation and binding properties.
- Trisodium counterions balancing the three sulfonic acid groups .
This compound is likely utilized in textile dyeing, analytical chemistry, or as a catalyst intermediate due to its structural features.
Properties
CAS No. |
85631-77-2 |
|---|---|
Molecular Formula |
C27H19ClN7Na3O11S3 |
Molecular Weight |
818.1 g/mol |
IUPAC Name |
trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H22ClN7O11S3.3Na/c1-35(15-6-4-3-5-7-15)27-31-25(28)30-26(32-27)29-19-13-17(47(37,38)39)10-14-11-21(49(43,44)45)23(24(36)22(14)19)34-33-18-9-8-16(46-2)12-20(18)48(40,41)42;;;/h3-13,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
ROOXOSRUUHTHSX-UHFFFAOYSA-K |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=C(C=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
2,7-Naphthalenedisulfonic acid, specifically the trisodium salt derivative with complex substitutions, is a compound of significant interest due to its biological activity and potential applications in various fields, including dye synthesis and drug delivery systems. This article examines its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene ring substituted with two sulfonic acid groups at positions 2 and 7, along with various functional groups that enhance its solubility and reactivity. The full structure can be described as follows:
- Naphthalene Backbone : Provides a stable aromatic system.
- Sulfonic Acid Groups : Enhance solubility in aqueous environments.
- Amino and Hydroxy Groups : Contribute to the compound's reactivity and potential interactions with biological molecules.
Molecular Formula
The molecular formula for this compound is .
Research indicates that 2,7-naphthalenedisulfonic acid derivatives can interact with various biological molecules, including proteins and nucleic acids. These interactions are facilitated by the compound's functional groups, which allow for complexation with metal ions and other biomolecules.
- Protein Binding : The sulfonic acid groups enhance the binding affinity with proteins, potentially altering their functionality.
- Nucleic Acid Interaction : The compound may influence nucleic acid structures, affecting processes such as transcription and replication.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Immunosuppressive Activity : Related compounds have shown immunosuppressive effects in vitro, indicating potential therapeutic uses in conditions requiring immune modulation .
- Dye Applications : Due to its vibrant color and stability, this compound is utilized in histological staining and as an analytical reagent in various assays .
Toxicity Profiles
While the compound exhibits promising biological activities, toxicity assessments are crucial. Some studies suggest that similar naphthalene derivatives can be irritants or have adverse effects at high concentrations . Further research is needed to establish safety profiles for therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes key features of 2,7-naphthalenedisulfonic acid compared to structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1,6-Naphthalenedisulfonic Acid | 130-27-4 | Different sulfonic acid positioning; used similarly in dyes. |
| 2,6-Naphthalenedisulfonic Acid | 92-41-0 | Similar structure but different biological activity; less industrial value. |
| Naphthalenesulfonic Acid | 130-15-4 | A simpler sulfonated derivative; used as a surfactant. |
The unique substitution pattern on the naphthalene ring of 2,7-naphthalenedisulfonic acid enhances its reactivity compared to its isomers.
Comparison with Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule:
Physical and Chemical Properties
- Solubility : The trisodium salt form ensures high water solubility (>10 g/L at 25°C), comparable to SPADNS and Acid Black 1 .
- Density : Calculated density for the target compound is ~2.052 g/cm³, higher than simpler azo dyes due to multiple sulfonic acid groups .
- Thermal Stability: Triazine-containing derivatives exhibit superior thermal stability (>250°C) compared to non-triazine analogues .
Functional Performance
- Color Fastness: The methylphenylamino-triazine group in the target compound improves binding to cellulose, enhancing wash-fastness compared to amino-triazine derivatives .
- Chelation Capacity : The hydroxy and sulfonic acid groups enable metal ion coordination, similar to SPADNS, but with broader pH tolerance due to methoxy substitution .
Preparation Methods
Diazotization Protocol
- Reagents : 4-Methoxy-2-sulfophenylamine (1.0 equiv), sodium nitrite (1.1 equiv), hydrochloric acid (conc., 2.0 equiv).
- Conditions : Reaction in an ice-water bath (0–5°C) for 10–15 minutes to stabilize the diazonium salt.
- Critical Parameters : Maintain pH < 1.0 to prevent decomposition; excess nitrous acid is quenched with sulfamic acid.
Azo Coupling
- Reagents : Preformed diazonium salt (1.0 equiv), 2,7-naphthalenedisulfonic acid (1.0 equiv), sodium hydroxide (2.5 M).
- Conditions : Coupling at pH 9–11 in ice-water bath (0–5°C), followed by gradual warming to 50–60°C.
- Workup : Precipitation with NaCl, vacuum filtration, and washing with saturated brine to yield the azo intermediate (75–85% yield).
Triazine Ring Functionalization with Methylphenylamino Groups
The 1,3,5-triazine moiety is introduced via nucleophilic aromatic substitution (SNAr) on 4,6-dichloro-1,3,5-triazin-2-amine.
Chlorotriazine Amination
- Reagents : 4,6-Dichloro-1,3,5-triazin-2-amine (1.0 equiv), methylphenylamine (2.2 equiv).
- Conditions : Reaction in anhydrous dimethylformamide (DMF) at 80–90°C for 6–8 hours under nitrogen.
- Critical Parameters : Use of excess amine (2.2 equiv) ensures complete substitution; DMF stabilizes intermediates via polar aprotic effects.
Coupling to Naphthalenedisulfonic Acid
- Reagents : Aminated triazine (1.0 equiv), azo-naphthalenedisulfonic acid (1.0 equiv).
- Conditions : Microwave-assisted coupling at 120°C for 30 minutes in water:ethanol (3:1) with NaHCO₃ (pH 8–9).
- Workup : Dialysis against deionized water to remove unreacted triazine, followed by lyophilization (90–95% purity).
Trisodium Salt Formation and Purification
The final step involves neutralization of sulfonic acid groups with sodium hydroxide and isolation of the trisodium salt.
- Reagents : Crude acid form (1.0 equiv), sodium hydroxide (3.0 equiv).
- Conditions : Dissolution in deionized water (30% w/v), pH adjustment to 7.0–7.5 at 50°C.
- Workup : Cooling to 10–15°C, crystallization over 12 hours, and centrifugation to collect the trisodium salt (99% purity).
Industrial Production Considerations
Scalable synthesis requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
